molecular formula C16H20N2O4 B14597936 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate CAS No. 61126-41-8

4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate

Cat. No.: B14597936
CAS No.: 61126-41-8
M. Wt: 304.34 g/mol
InChI Key: CVTADRZOZVFFJA-UHFFFAOYSA-N
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Description

4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate is a chemical compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a cyclohexylcarbamate moiety

Preparation Methods

The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine.

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .

Chemical Reactions Analysis

4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this process are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine .

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be compared with other similar compounds, such as phenyl-2-nitropropene and its derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity.

Similar compounds include:

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61126-41-8

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

[4-(2-nitroprop-1-enyl)phenyl] N-cyclohexylcarbamate

InChI

InChI=1S/C16H20N2O4/c1-12(18(20)21)11-13-7-9-15(10-8-13)22-16(19)17-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,17,19)

InChI Key

CVTADRZOZVFFJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC(=O)NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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